molecular formula C20H19NO8S B12792758 Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate CAS No. 1911-81-5

Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate

Cat. No.: B12792758
CAS No.: 1911-81-5
M. Wt: 433.4 g/mol
InChI Key: IOXRSZLNPDVNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 528687: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of molecular interactions and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 528687 involves multiple steps, starting with the selection of appropriate precursors. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations. The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods: In an industrial setting, the production of NSC 528687 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: NSC 528687 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace certain atoms or groups within the molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates that can be further modified or used in various applications.

Scientific Research Applications

NSC 528687 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: NSC 528687 is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of NSC 528687 involves its interaction with specific molecular targets within cells. These interactions can lead to changes in cellular processes and pathways, ultimately affecting the function and behavior of the cells. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

  • NSC 706744
  • NSC 725776 (Indimitecan)
  • NSC 724998 (Indotecan)

Comparison: NSC 528687 is unique in its specific molecular interactions and the pathways it affects. Compared to similar compounds, it may exhibit different levels of efficacy, stability, and specificity, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

1911-81-5

Molecular Formula

C20H19NO8S

Molecular Weight

433.4 g/mol

IUPAC Name

tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate

InChI

InChI=1S/C20H19NO8S/c1-26-17(22)10-9-13-21(11-7-5-6-8-12(11)30-13)16(20(25)29-4)15(19(24)28-3)14(10)18(23)27-2/h5-9,15-16H,1-4H3

InChI Key

IOXRSZLNPDVNNU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(N2C3=CC=CC=C3SC2=CC(=C1C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.